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molecular formula C12H8BrClN2O2 B8653854 N-(4-Bromo-2-nitrophenyl)-2-chlorobenzenamine

N-(4-Bromo-2-nitrophenyl)-2-chlorobenzenamine

Cat. No. B8653854
M. Wt: 327.56 g/mol
InChI Key: OLSRKDCPLHELPS-UHFFFAOYSA-N
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Patent
US08314131B2

Procedure details

A mixture of 1-bromo-4-fluoro-3-nitrobenzene (3.00 mL, 13.6 mmol), 2-chloroaniline (2.87 mL, 27.3 mmol) and potassium fluoride (0.792 g, 13.6 mmol) was heated at 180° C. for 48 h. Upon cooling the mixture, DCM (300 mL) was added and the mixture was successively washed with water (100 mL), 10% HCl (2×50 mL) and brine (50 mL). The resulting organic solution was dried over magnesium sulfate and concentrated under reduced pressure. The resulting crude material was purified by flash chromatography on SiO2(DCM:hexanes=25:75) to afford the title compound as a red crystalline solid. MS (ESI, pos. ion) m/z: 328.9 (M+1).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.87 mL
Type
reactant
Reaction Step One
Quantity
0.792 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](F)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[Cl:12][C:13]1[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=1[NH2:15].[F-].[K+]>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:15][C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=2[Cl:12])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
2.87 mL
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Name
Quantity
0.792 g
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the mixture was successively washed with water (100 mL), 10% HCl (2×50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic solution was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude material was purified by flash chromatography on SiO2(DCM:hexanes=25:75)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC1=C(C=CC=C1)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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